molecular formula C4H6B B12561836 2,5-Dihydro-1H-borol-1-yl CAS No. 143172-46-7

2,5-Dihydro-1H-borol-1-yl

Cat. No.: B12561836
CAS No.: 143172-46-7
M. Wt: 64.90 g/mol
InChI Key: QRCNSACEUBMQDE-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-borol-1-yl is a chemical compound with the molecular formula C₄H₇B. It is a boron-containing heterocycle, which makes it an interesting subject of study in the field of organic chemistry. The presence of boron in its structure imparts unique chemical properties that are valuable in various applications, including catalysis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-1H-borol-1-yl typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. This method has been optimized to achieve high efficiency using t-BuOK as a base for the triflation step . The reaction conditions are mild and can be performed using commercially available reagents and standard laboratory equipment.

Industrial Production Methods: For industrial-scale production, the same synthetic route can be scaled up. The method allows the production of up to 60 grams of the target compound in one run. The boropinacolate form of the compound is advantageous for immediate synthesis of coupling products, while the trifluoroborate form is more convenient for storage and commercialization .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydro-1H-borol-1-yl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert it into different boron-hydride species.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and organometallic compounds.

Major Products: The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted boron-containing compounds .

Scientific Research Applications

2,5-Dihydro-1H-borol-1-yl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1H-borol-1-yl involves its interaction with various molecular targets. The boron atom in its structure can form stable complexes with different ligands, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving boron-ligand interactions, which can influence cellular processes and biochemical reactions .

Properties

CAS No.

143172-46-7

Molecular Formula

C4H6B

Molecular Weight

64.90 g/mol

InChI

InChI=1S/C4H6B/c1-2-4-5-3-1/h1-2H,3-4H2

InChI Key

QRCNSACEUBMQDE-UHFFFAOYSA-N

Canonical SMILES

[B]1CC=CC1

Origin of Product

United States

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